molecular formula C10H20N2O2 B588121 N-Boc-N-methylpiperazine-d3 CAS No. 1459230-58-0

N-Boc-N-methylpiperazine-d3

Katalognummer: B588121
CAS-Nummer: 1459230-58-0
Molekulargewicht: 203.3
InChI-Schlüssel: CJDYFMIDIQXELO-GKOSEXJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-N-methylpiperazine-d3 is a strategically deuterated building block pivotal in modern drug discovery and development. Its primary research value lies in its application as a tracer and an internal standard for quantitative analysis using techniques such as NMR spectroscopy, GC-MS, and LC-MS. The incorporation of deuterium atoms, particularly in the methyl group attached to the piperazine nitrogen, creates a distinct isotopic signature. This allows researchers to precisely track the compound's metabolism and pharmacokinetic profile, which is crucial for studies on Absorption, Distribution, Metabolism, and Excretion (ADME). The piperazine moiety is a privileged structure in medicinal chemistry, frequently found in a wide range of FDA-approved therapeutics. It is commonly used to optimize the physicochemical properties of a molecule and to serve as a scaffold for arranging pharmacophoric groups during interaction with biological targets. The presence of the Boc (tert-butoxycarbonyl) protecting group is essential for synthetic chemistry, as it allows for selective manipulation of the secondary amine on the piperazine ring while protecting the other nitrogen. This deuterated synthon is therefore instrumental in the synthesis of more complex, deuterium-labeled drug candidates, particularly those targeting kinases and neurological receptors, where understanding metabolic pathways is key to improving drug safety and efficacy. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYFMIDIQXELO-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Boc-4-methylpiperazine-d3 synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Nomenclature, and Synthesis Methodologies

Executive Summary

1-Boc-4-methylpiperazine-d3 (CAS: 1459230-58-0) is a stable isotope-labeled derivative of the common pharmacophore building block, 1-Boc-4-methylpiperazine. It serves as a critical tool in drug discovery, primarily as an internal standard (IS) for mass spectrometry-based bioanalysis and as a reagent for investigating the Kinetic Isotope Effect (KIE) in metabolic stability studies.

This guide provides a definitive reference for the nomenclature, structural identity, and laboratory-scale synthesis of this compound, emphasizing the


-methyl-

isotopologue.

Part 1: Molecular Identity & Nomenclature

Precise nomenclature is vital in isotopic chemistry to distinguish between labeling positions (e.g., ring-deuterated vs. methyl-deuterated).

Core Identifiers
ParameterSpecification
Common Name 1-Boc-4-methylpiperazine-d3
Systematic Name (IUPAC) tert-Butyl 4-(methyl-

)piperazine-1-carboxylate
CAS Registry Number 1459230-58-0 (Specific to

-methyl-

variant)
Unlabeled Parent CAS 53788-49-1
Chemical Formula

Molecular Weight 203.28 g/mol (Calculated); ~203.3 g/mol (Average)
Isotopic Purity Typically

atom D
Synonym Disambiguation

In commercial catalogs and literature, the following synonyms are used. Note the position of the "d3" tag, which strictly denotes the methyl group substitution.

  • N-Boc-N'-methylpiperazine-d3 [1]

  • 4-(Methyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester [2][3]
    
  • 1-(tert-Butoxycarbonyl)-4-(trideuteriomethyl)piperazine

Critical Note on Isomerism: Do not confuse this with ring-deuterated variants (e.g., 1-Boc-4-methylpiperazine-2,2,3,3,5,5,6,6-d8), which are used when the metabolic soft spot is the piperazine ring itself rather than the methyl group.

Part 2: Structural Analysis[5]

The molecule consists of a piperazine ring protected at the


 position by a tert-butoxycarbonyl (Boc) group and alkylated at the 

position with a trideuteriomethyl (

) group.
Structural Diagram (DOT Visualization)

G cluster_legend Structural Logic Boc Boc Group (tert-Butyloxycarbonyl) N1 N1 Boc->N1 Protection Ring Piperazine Ring (C2-C3-C5-C6) N1->Ring N4 N4 Ring->N4 Methyl Methyl-d3 Group (-CD3) N4->Methyl Labeling Site (Stable Isotope) Stable C-D Bonds Stable C-D Bonds Resist CYP450 Demethylation Resist CYP450 Demethylation Stable C-D Bonds->Resist CYP450 Demethylation

Caption: Structural connectivity of 1-Boc-4-methylpiperazine-d3 highlighting the N4-CD3 labeling site responsible for metabolic stability differentiation.

Part 3: Synthesis Protocol (Self-Validating)

While reductive amination (Eschweiler-Clarke) using formaldehyde-


 is possible, it often leads to isotopic scrambling or incomplete deuteration (

mixtures). The Direct Alkylation method using Iodomethane-

(

) is the "Gold Standard" for generating high-purity (

)

product.
Reaction Logic
  • Substrate: 1-Boc-piperazine (Secondary amine).

  • Reagent: Iodomethane-

    
     (Electrophile).
    
  • Base: Potassium Carbonate (

    
    ) (Scavenges HI byproduct to drive equilibrium).
    
  • Solvent: Acetone or Acetonitrile (Polar aprotic, favors

    
    ).
    
Step-by-Step Methodology

Safety Warning: Iodomethane-


 is a volatile alkylating agent and a suspected carcinogen. Perform all steps in a certified fume hood.
  • Preparation:

    • Charge a flame-dried round-bottom flask with 1-Boc-piperazine (1.0 eq, e.g., 1.86 g, 10 mmol).

    • Add anhydrous Acetone (30 mL) and stir to dissolve.

    • Add finely ground, anhydrous

      
        (2.0 eq, 2.76 g, 20 mmol).
      
  • Alkylation:

    • Cool the suspension to 0°C (ice bath) to control the exothermic nature of the addition.

    • Add Iodomethane-

      
        (1.1 eq, 100 atom% D) dropwise via syringe.
      
    • Why: A slight excess ensures complete conversion of the secondary amine; cooling prevents over-alkylation (quaternization).

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours.

    • Validation: Monitor via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin. The starting material (secondary amine) will stain red/purple; the product (tertiary amine) will stain faintly or require Iodine vapor.

  • Workup:

    • Filter off the solid inorganic salts (

      
       and 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove trace salts.

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification (Optional but Recommended):

    • If quaternized byproduct is observed, purify via silica gel column chromatography (Eluent: DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis SM 1-Boc-piperazine (C9H18N2O2) Reaction S_N2 Alkylation (0°C -> RT, 4-6h) SM->Reaction Reagent Iodomethane-d3 (CD3I) Reagent->Reaction Base Base: K2CO3 Solvent: Acetone Base->Reaction Workup Filtration & Extraction (Remove KI salts) Reaction->Workup Product 1-Boc-4-methylpiperazine-d3 (>99% Isotopic Purity) Workup->Product Yield ~90-95%

Caption: Synthetic pathway for high-purity deuteration via nucleophilic substitution.

Part 4: Applications in Drug Development[7]

Internal Standard (IS) for Bioanalysis

In LC-MS/MS assays, 1-Boc-4-methylpiperazine-d3 is the preferred IS for quantifying the unlabeled analog.

  • Co-elution: The physicochemical properties (lipophilicity, pKa) are nearly identical to the analyte, ensuring they co-elute and experience the same matrix effects (ion suppression/enhancement).

  • Mass Shift: The +3 Da mass shift (

    
     201 
    
    
    
    204 for the
    
    
    ion) provides a clean channel separation, assuming the mass resolution is sufficient to avoid overlap with naturally occurring
    
    
    isotopes of the analyte.
Deuterium Kinetic Isotope Effect (DKIE)

This compound is used to synthesize deuterated drug candidates.

  • Metabolic Shunt: The

    
    -methyl group on piperazines is a common site for metabolic demethylation by Cytochrome P450 enzymes.
    
  • Mechanism: The C-D bond is stronger than the C-H bond (primary KIE).[5] Replacing

    
     with 
    
    
    
    can significantly reduce the rate of demethylation, potentially increasing the drug's half-life (
    
    
    ) and reducing dosing frequency.

Part 5: Quality Control & Characterization

To validate the identity and purity of the synthesized material, the following parameters must be met.

TechniqueExpected ResultInterpretation
1H-NMR (CDCl3) Absence of singlet at ~2.3 ppm.Confirms no unlabeled

is present.
MS (ESI+) Major peak at

204.3

.
Confirms mass shift of +3 Da vs parent (201.3).
Isotopic Enrichment Calculation:

.
Target

to prevent "cross-talk" in MS assays.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218683 (1-Boc-4-methylpiperazine - Unlabeled Parent).

  • Splendid Lab.

  • BenchChem.
  • Sigma-Aldrich (Merck). 1-Boc-4-methylpiperazine (Unlabeled)
  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).

Sources

Technical Whitepaper: Physicochemical Profiling of Deuterated N-Boc-Methylpiperazine Scaffolds

[1][2]

Part 1: Executive Summary & Strategic Context[1]

In modern medicinal chemistry, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has evolved from a mechanistic probe to a validated strategy for improving pharmacokinetic (PK) profiles. The N-Boc-methylpiperazine moiety is ubiquitous in CNS and oncology drug candidates.[1][2] However, the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Incorporating a trideuteromethyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

13

Part 2: Physicochemical Property Matrix[1]

The following table contrasts the standard protiated parent with its deuterated analog. Note that while chemical behavior remains largely identical, subtle physical shifts are critical for separation and patent differentiation.[2]

Table 1: Comparative Physicochemical Properties[1][2]
PropertyParent Compound (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Deuterated Analog (

)
Technical Insight
Chemical Formula


Net mass increase of +3.018 Da.[1][4][5]
Molecular Weight 200.28 g/mol 203.30 g/mol Detectable shift in High-Res MS.[1]
Physical State Colorless Oil / Low-melting solidColorless OilDeuteration lowers freezing point slightly due to reduced London dispersion forces.[1][2]
Boiling Point ~255°C (760 mmHg)~254°C (Predicted)Inverse Isotope Effect:[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

analogs often have slightly lower BPs due to lower polarizability of C-D bonds.[3]
Density 1.023 g/cm³~1.035 g/cm³Mass increases (+1.5%) while molar volume decreases slightly (shorter C-D bond).[2]
Lipophilicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
0.90~0.88

is slightly less lipophilic (

per D) due to smaller molar volume.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Piperazine N)
~8.5~8.55Secondary isotope effect increases basicity slightly (C-D is more electron-donating than C-H).

Part 3: The Deuterium Isotope Effect on Analysis[4]

Vibrational Spectroscopy (IR)

The most distinct physical proof of deuteration lies in the shift of vibrational frequency, governed by Hooke's Law:


  • C-H Stretch (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Strong bands at 2800–3000 cm⁻¹ .
    
  • C-D Stretch (

    
    ):  New, distinct bands appear in the "silent region" at 2050–2250 cm⁻¹ .
    
Chromatographic Retention (HPLC)

Contrary to intuitive assumptions that "heavier" molecules elute later, deuterated piperazines typically display a shorter retention time (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1
  • Mechanism: The C-D bond is shorter (0.005 Å) and less polarizable than the C-H bond. This reduces the hydrophobic surface area and Van der Waals interactions with the C18 stationary phase.

  • Impact: Expect the

    
    -analog to elute 0.1–0.5 minutes earlier than the parent in high-resolution runs.
    

Part 4: Experimental Protocols

Protocol A: Quantitative Structure Validation (qNMR)

Standard


Reagents:

Instrument:
  • Sample Prep: Dissolve 10 mg of analyte in 600 µL

    
    .
    
  • 
    -NMR Acquisition: 
    
    • Observe the absence of the singlet peak at ~2.25 ppm (characteristic of N-CH3).

    • Integrate the Boc-group singlet (~1.45 ppm, 9H) and piperazine ring protons (~2.40 and ~3.40 ppm, 8H).

    • Pass Criteria: Integral ratio of Piperazine:Boc must be 8:9. The Methyl region must integrate to <0.05 (indicating >98% isotopic enrichment).[2]

  • 
    -NMR Acquisition (The Definitive Test): 
    
    • Run a standard proton-decoupled carbon experiment.

    • Observation: The methyl carbon signal (normally ~46 ppm) will appear as a weak septet (

      
      ) due to spin-spin coupling with three deuterium nuclei (Spin 
      
      
      ).
    • Note: This signal may be low intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and splitting.

Protocol B: Metabolic Stability Assay (Microsomal)

This assay quantifies the "Deuterium Advantage."

  • Incubation: Incubate

    
     and 
    
    
    substrates (1 µM) separately with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    .
    • 
      .
      
    • Target: A KIE > 1.5 indicates a viable stabilization strategy.[2]

Part 5: Visualizing the Logic

Diagram 1: Analytical Validation Decision Tree

This workflow illustrates the logical steps to confirm the identity and purity of the deuterated intermediate.

AnalyticalWorkflowStartSample: N-Boc-d3-MethylpiperazineH1_NMR1H-NMR Analysis(CDCl3)Start->H1_NMRCheck_MethylCheck ~2.25 ppm RegionH1_NMR->Check_MethylFailFAIL: Incomplete Deuterationor Wrong CompoundCheck_Methyl->FailSignal DetectableC13_NMR13C-NMR AnalysisCheck_Methyl->C13_NMRSignal AbsentSignal_PresentSinglet PresentSignal_AbsentSignal Silent/AbsentCheck_CouplingCheck ~46 ppm SignalC13_NMR->Check_CouplingCheck_Coupling->FailNo CouplingPassPASS: Validated d3-IsotopologueCheck_Coupling->PassC-D Coupling ConfirmedSinglet_CSharp SingletSeptet_CWeak Septet (J~20Hz)

Caption: Analytical decision tree for validating isotopic enrichment using NMR spectroscopy.

Diagram 2: The Kinetic Isotope Effect Mechanism

This diagram details the metabolic fate of the parent vs. the deuterated analog.

MetabolicPathwaySubstrate_HParent (N-CH3)LipophilicCYP450CYP450 Enzyme(Oxidative Attack)Substrate_H->CYP450Substrate_DDeuterated (N-CD3)LipophilicSubstrate_D->CYP450Transition_HC-H Bond Cleavage(Lower Activation Energy)CYP450->Transition_HRapid (k_H)Transition_DC-D Bond Cleavage(Higher Activation Energy)CYP450->Transition_DSlow (k_D)MetaboliteN-Desmethyl Metabolite(Polar/Excreted)Transition_H->MetaboliteTransition_D->MetaboliteSlow LeakageStable_DrugIntact Drug(Prolonged Half-Life)Transition_D->Stable_DrugMetabolic Shunting

Caption: Mechanism of the Kinetic Isotope Effect (KIE) preventing N-demethylation.

Part 6: References

  • Gant, T. G. (2014).[2] Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry.

  • Shao, L., & Hewitt, M. C. (2010).[2] The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives.

  • Turowski, M., & Pohl, L. R. (2005).[2] Deuterium Isotope Effects on Chromatographic Retention. Analytical Chemistry.

  • Wade, D. (1999).[2] Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions.

  • Fisher, M. B., et al. (2006).[2] The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development.

An In-depth Technical Guide to the Solubility of N-Boc-N-methylpiperazine-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-N-methylpiperazine-d3 is a deuterated derivative of N-Boc-N-methylpiperazine, a crucial building block in contemporary medicinal chemistry and drug development. Its structural features, particularly the presence of a Boc-protecting group and a piperazine ring, grant it a specific set of physicochemical properties that dictate its behavior in various solvent systems. This guide provides a comprehensive overview of the solubility characteristics of N-Boc-N-methylpiperazine-d3 in organic solvents, offering both theoretical predictions and practical methodologies for its empirical determination. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their synthetic workflows.

Introduction: The Role of Solubility in Synthesis

The solubility of a reagent in a given solvent is a foundational parameter that influences reaction kinetics, purification efficiency, and overall yield.[1] For N-Boc-N-methylpiperazine-d3, a compound often employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), understanding its solubility profile is paramount.[2] The choice of solvent can dictate the success of a reaction, ensuring that all reactants are in the same phase to facilitate molecular collisions and subsequent chemical transformations. This guide will delve into the factors governing the solubility of N-Boc-N-methylpiperazine-d3 and provide actionable protocols for its assessment.

Physicochemical Properties of N-Boc-N-methylpiperazine-d3

To predict the solubility of N-Boc-N-methylpiperazine-d3, we must first examine its molecular structure and the properties of its non-deuterated analog, N-Boc-N-methylpiperazine. The deuteration at the N-methyl group is not expected to significantly alter the compound's polarity or its fundamental solubility characteristics compared to its parent compound.

PropertyValueReference
CAS Number 1459230-58-0[2][3][4]
Molecular Formula C10H17D3N2O2[2][3]
Molecular Weight 203.3 g/mol [2][3]
Appearance Expected to be a white to off-white solid or waxy substance[5][6]
Structure A piperazine ring with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other nitrogen atom bearing a deuterated methyl group.[3][4]

The key structural features influencing solubility are:

  • The Boc Group: This bulky, non-polar tert-butoxycarbonyl group significantly increases the lipophilicity of the molecule, favoring solubility in non-polar to moderately polar organic solvents.[5]

  • The Piperazine Ring: The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

  • The N-Methyl Group: This small alkyl group adds to the non-polar character of the molecule.

Based on these features, we can apply the "like dissolves like" principle to predict its solubility.[1] N-Boc-N-methylpiperazine-d3, being a molecule with both polar (amine and carbonyl functionalities) and non-polar (Boc group, alkyl chain) characteristics, is expected to exhibit good solubility in a range of common organic solvents.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-suited to dissolve molecules with a mix of polar and non-polar functional groups.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighThese solvents can engage in hydrogen bonding with the nitrogen atoms of the piperazine ring, while their overall non-polar character accommodates the Boc group.
Esters Ethyl AcetateModerate to HighEthyl acetate provides a balance of polarity that can effectively solvate the molecule.
Alcohols Methanol, EthanolModerateThe hydroxyl groups of alcohols can act as hydrogen bond donors to the piperazine nitrogens, but the overall polarity might be slightly high for optimal solubility of the non-polar Boc group.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese highly polar solvents are generally effective at dissolving a wide range of organic compounds.
Hydrocarbons Hexane, TolueneLow to ModerateThe non-polar nature of these solvents will primarily interact with the Boc group and the hydrocarbon backbone, but may not be sufficient to overcome the polarity of the rest of the molecule.
Water Very LowThe large, non-polar Boc group will significantly limit its solubility in water. The non-deuterated N-Boc-piperazine is described as not mixing well with water.[8]

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination of solubility is essential for precise experimental design. The following section outlines a standard, reliable protocol for this purpose.

The Shake-Flask Method

The shake-flask method is a widely accepted and straightforward approach for determining the intrinsic solubility of a compound.[9] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess N-Boc-N-methyl- piperazine-d3 into a vial B Add a known volume of the organic solvent A->B C Seal the vial and shake at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) B->C D Allow the solution to stand and let undissolved solid settle C->D E Carefully withdraw an aliquot of the supernatant D->E F Filter the aliquot to remove any particulate matter E->F G Quantify the concentration of the dissolved solid using a suitable analytical method (e.g., HPLC, GC-MS) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation : Accurately weigh an excess amount of N-Boc-N-methylpiperazine-d3 into a series of vials. The amount should be more than what is expected to dissolve.

  • Solvent Addition : To each vial, add a precise volume of the desired organic solvent.

  • Equilibration : Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25 °C) for a sufficient time (24 to 48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation : Allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear saturated solution (supernatant).

  • Sampling : Carefully withdraw a known volume of the supernatant using a calibrated pipette.

  • Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification : Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of N-Boc-N-methylpiperazine-d3 using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

  • Calculation : The solubility is then calculated and typically expressed in mg/mL or g/100mL.

Causality Behind Experimental Choices
  • Excess Solute : Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.[9]

  • Constant Temperature : Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.[9]

  • Equilibration Time : Sufficient time for shaking is necessary to ensure that the system has reached a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

  • Filtration : This step is critical to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

Conclusion

While specific, published quantitative solubility data for N-Boc-N-methylpiperazine-d3 in various organic solvents remains elusive, a strong predictive understanding can be derived from its molecular structure and the known properties of its non-deuterated analog. The compound is anticipated to be highly soluble in chlorinated and aprotic polar solvents, with moderate to good solubility in ethers, esters, and alcohols, and poor solubility in water and non-polar hydrocarbons. For applications requiring precise solubility values, the shake-flask method provides a robust and reliable experimental protocol. By following the detailed methodology presented in this guide, researchers can confidently determine the solubility of N-Boc-N-methylpiperazine-d3 in any solvent system relevant to their synthetic needs, thereby optimizing reaction conditions and enhancing the overall efficiency of their chemical processes.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from Scribd. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved from NIH National Library of Medicine. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-N-methylpiperazine-d3. Retrieved from CRO Splendid Lab Pvt. Ltd. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto Libraries. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-N-methylpiperazine-d3. Retrieved from CRO Splendid Lab Pvt. Ltd. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1459230-58-0| Chemical Name : N-Boc-N-methylpiperazine-d3. Retrieved from Pharmaffiliates. [Link]

  • PubChem. (n.d.). (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431. Retrieved from PubChem. [Link]

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from White Rose Research Online. [Link]

  • Kubochem. (n.d.). N-Methylpiperazine. Retrieved from Kubochem. [Link]

  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from Petalheadexim. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Piperazine-Based FAAH Inhibitors Using d3-Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for developing deuterated (


) piperazine-based inhibitors of Fatty Acid Amide Hydrolase (FAAH). Focusing on the "Deuterium Switch" strategy, this guide addresses the mitigation of metabolic instability—specifically N-demethylation—by incorporating a trideuteromethyl (

) group. We provide a validated workflow for synthesizing 1-(

-methyl)piperazine intermediates and their subsequent coupling to form urea-based inhibitors (analogous to scaffolds like PF-04457845 and JNJ-42165279).

Introduction

Biological Context: FAAH and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the catabolism of the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.

The Piperazine-Urea Pharmacophore

The most clinically advanced FAAH inhibitors, such as PF-04457845 , utilize a piperazine-urea scaffold. These compounds act as covalent inhibitors, where the active site nucleophile (Ser241) attacks the urea carbonyl, carbamoylating the enzyme.[1]

The Deuterium Advantage (Kinetic Isotope Effect)

Metabolic stability is a critical failure point in drug discovery. The piperazine ring often undergoes oxidative N-dealkylation by Cytochrome P450 enzymes (CYP450). By replacing hydrogen with deuterium at metabolic "soft spots" (e.g., N-




N-

), researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond is significantly stronger than the C-H bond (bond dissociation energy difference

1.2–1.5 kcal/mol), potentially slowing metabolic clearance while maintaining biochemical potency.

Retrosynthetic Analysis & Workflow

To synthesize a


-methyl piperazine urea inhibitor, we utilize a convergent strategy. The workflow involves the independent preparation of an activated carbamate electrophile and a deuterated piperazine nucleophile.
Synthetic Pathway Diagram[2]

G BocPip N-Boc-Piperazine Alkylation N-Alkylation (Base/DMF) BocPip->Alkylation CD3I CD3-Iodide (Reagent) CD3I->Alkylation Inter1 1-Boc-4-(d3-methyl) piperazine Alkylation->Inter1 Deprotect Acid Deprotection (HCl/Dioxane) Inter1->Deprotect d3Pip 1-(d3-methyl) piperazine (HCl) Deprotect->d3Pip Coupling Urea Coupling (Et3N/DMSO) d3Pip->Coupling ArylAmine Aryl Amine (Scaffold) Activate Carbamate Activation ArylAmine->Activate PhOCOCl Phenyl Chloroformate PhOCOCl->Activate Carbamate Phenyl Carbamate Electrophile Activate->Carbamate Carbamate->Coupling Final Final d3-FAAH Inhibitor Coupling->Final

Figure 1: Convergent synthesis of d3-labeled piperazine urea inhibitors. The pathway highlights the separate generation of the deuterated nucleophile and the activated electrophile.

Materials and Reagents

ReagentPurity/Isotopic EnrichmentRole
Iodomethane-

(

)

99.5 atom % D
Deuterium Source
N-Boc-Piperazine 98%Starting Scaffold
Phenyl Chloroformate 99%Carbonyl Source
Biaryl/Heteroaryl Amine >95%Variable Scaffold (R-group)
Cesium Carbonate (

)
AnhydrousBase for Alkylation
HCl in Dioxane (4M) AnhydrousDeprotection Agent

Experimental Protocols

Protocol A: Synthesis of 1-( -methyl)piperazine Dihydrochloride

Rationale: Direct methylation of piperazine often leads to mixtures of mono- and bis-alkylated products. Using N-Boc-piperazine ensures selective mono-methylation.

  • Alkylation:

    • Dissolve N-Boc-piperazine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under

      
       atmosphere.
      
    • Add

      
        (1.5 equiv, 15 mmol) and stir at room temperature for 15 minutes.
      
    • Cool the mixture to 0°C. Dropwise add Iodomethane-

      
        (1.1 equiv, 11 mmol).
      
    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • QC Check: TLC (5% MeOH in DCM) should show consumption of starting material.

    • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate to yield tert-butyl 4-(
      
      
      
      -methyl)piperazine-1-carboxylate.
  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add 4M HCl in Dioxane (5.0 equiv) at 0°C.

    • Stir at room temperature for 2 hours. A white precipitate should form.

    • Isolation: Filter the precipitate, wash with cold

      
      , and dry under vacuum to yield 1-(
      
      
      
      -methyl)piperazine dihydrochloride
      .
    • Yield: Typically 85-90%.

Protocol B: Activation of Aryl Amine (Carbamate Formation)

Rationale: Phenyl carbamates are stable, crystalline electrophiles that react cleanly with piperazines to form ureas, avoiding the use of hazardous phosgene gas.

  • Dissolve the target Aryl Amine (e.g., 3-aminopyridine derivative) (1.0 equiv) in anhydrous THF/DCM (1:1).

  • Add Pyridine (2.5 equiv) and cool to 0°C.

  • Add Phenyl Chloroformate (1.1 equiv) dropwise.

  • Stir for 1-2 hours at room temperature.

  • Workup: Quench with water. Extract with DCM. Wash with 0.5M HCl (to remove pyridine) and brine.

  • Purification: Recrystallize from Hexanes/EtOAc or use directly if purity >95% by LC-MS.

Protocol C: Urea Coupling (Final Assembly)

Rationale: This step couples the deuterated "warhead" to the specificity-conferring scaffold.

  • Suspend 1-(

    
    -methyl)piperazine dihydrochloride  (1.2 equiv) in DMSO (5 mL/mmol).
    
  • Add Triethylamine (

    
    )  (3.5 equiv) to liberate the free amine. Stir for 10 mins.
    
  • Add the Phenyl Carbamate Intermediate (from Protocol B, 1.0 equiv).

  • Heat to 60°C for 4–6 hours.

    • Mechanism:[2][3] The piperazine secondary amine attacks the carbamate carbonyl, displacing phenol.

  • Workup: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Validation & Quality Control

To ensure the integrity of the deuterated compound, specific analytical checks are required.[4]

Isotopic Purity Verification (NMR)
  • H-NMR (Proton): In the non-deuterated standard, the N-methyl group appears as a singlet around

    
     2.2–2.4 ppm . In the 
    
    
    
    -analog, this peak must be absent (silent).
  • C-NMR (Carbon): The methyl carbon will appear as a septet (due to coupling with three deuterium atoms, spin=1) with a slight chemical shift change (isotope shift).

Mass Spectrometry (LC-MS)
  • Analyze the parent (

    
    ) and deuterated (
    
    
    
    ) compounds side-by-side.
  • Requirement: The

    
    -analog must show a mass shift of [M+3] .
    
  • Isotopic Enrichment Calculation:

    
    
    Target:
    
    
    
    enrichment to prevent interference in kinetic studies.
Metabolic Stability Assay (Application Data)

Comparing the intrinsic clearance (


) of the Protio (

) vs. Deutero (

) compounds in Human Liver Microsomes (HLM).
Compound

(min)

(

L/min/mg)
DKIE (

)
Ref-Inhibitor (

)
24.556.2-

-Analog (

)
42.132.71.72

Interpretation: A DKIE > 1.0 indicates that C-H bond cleavage at the methyl group is rate-limiting. A value of 1.72 suggests significant stabilization, potentially leading to a lower required dose in vivo.

References

  • Johnson, D. S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain." Journal of Medicinal Chemistry.

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

  • Kono, M., et al. (2013).[5] "Design, synthesis, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase inhibitors." Bioorganic & Medicinal Chemistry.

  • Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives.

  • Organic Chemistry Portal. (2025). "Synthesis of Piperazines." Organic Chemistry Portal Protocols.

Sources

Optimizing Quantitative Bioanalysis of Piperazine-Class Therapeutics: Application of N-Boc-N-methylpiperazine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of piperazine-containing therapeutics (e.g., clozapine, sildenafil, imatinib) and their synthetic intermediates is a cornerstone of pharmaceutical development. N-Boc-N-methylpiperazine-d3 (CAS: 1459230-58-0) serves a critical dual function in this domain: it acts as a stable isotope-labeled internal standard (SIL-IS) for "fit-for-purpose" early discovery assays and as a primary reference standard for monitoring genotoxic impurities in drug substances. This application note details the physicochemical considerations, LC-MS/MS method development strategies, and validation protocols required to deploy this deuterated standard effectively. Special emphasis is placed on managing the deuterium isotope effect in Reverse Phase Liquid Chromatography (RPLC) and ensuring Boc-group stability during analysis.

Introduction: The Role of the Piperazine Pharmacophore

The N-methylpiperazine moiety is a privileged structure in medicinal chemistry, enhancing the solubility and pharmacokinetic profile of lipophilic drugs. However, the analysis of these compounds presents specific challenges:

  • Matrix Effects: Piperazines are highly polar bases that often co-elute with phospholipids, leading to ion suppression.

  • Carryover: The secondary/tertiary amines interact strongly with silanols in LC columns.

  • Regulatory Scrutiny: Residual N-methylpiperazine reagents in Active Pharmaceutical Ingredients (APIs) are potential genotoxic impurities (PGIs) that require trace-level quantification.

N-Boc-N-methylpiperazine-d3 addresses these challenges by providing a mass-resolved (+3 Da) analog that mimics the ionization and extraction behavior of the analyte while allowing for precise normalization of matrix effects.

Chemical Profile
PropertySpecification
Compound Name 1-Boc-4-methylpiperazine-d3
Molecular Formula C₁₀H₁₇D₃N₂O₂
Molecular Weight 203.30 g/mol
Isotopic Purity ≥ 99% Deuterium
pKa (Calculated) ~8.5 (Piperazine N), Boc group is non-ionizable
LogP ~1.2 (Lipophilic due to Boc)

Critical Technical Considerations

The Deuterium Isotope Effect in RPLC

A common misconception is that deuterated standards always co-elute perfectly with their non-deuterated analogs. In high-resolution RPLC, C-D bonds are slightly less lipophilic than C-H bonds.

  • Observation: Deuterated isotopologs (d3) often elute slightly earlier than the protiated (H3) analyte.[1]

  • Impact: If the chromatographic peak is narrow (<3s) and the shift is significant, the MS integration window must be wide enough to capture both.

  • Mitigation: Ensure the integration window covers the potential shift (typically 0.05–0.1 min) to prevent "peak chopping."

Boc-Group Stability & Mobile Phase Selection

The tert-butyloxycarbonyl (Boc) group is acid-labile. While stable in storage, it can degrade during LC runs using strong acidic modifiers (e.g., 0.1% TFA).

  • Risk: On-column deprotection leads to the formation of N-methylpiperazine-d3 (MW 103), causing loss of signal for the parent ion (MW 203).

  • Recommendation: Use Ammonium Acetate (pH 5.0–8.0) or weak formic acid gradients (<0.1%) with limited column residence time.

Protocol A: Trace Quantification of Residual Impurity

Objective: Quantify N-Boc-N-methylpiperazine (impurity) in a Drug Substance using the d3 analog as the Internal Standard.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg N-Boc-N-methylpiperazine-d3 in 1 mL Acetonitrile (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

  • Sample Prep: Dissolve Drug Substance (API) at 1 mg/mL in 50:50 ACN:H₂O. Spiked with Working IS (10 µL into 990 µL).

LC-MS/MS Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) — Selected for high pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2][3]

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Target (H3) 201.1145.1 (Loss of t-butyl)18Quantifier
Target (H3) 201.158.1 (Methylpiperazine frag)30Qualifier
IS (d3) 204.1148.1 (Loss of t-butyl)18IS Quantifier

Protocol B: "Surrogate IS" Workflow for Discovery Bioanalysis

Objective: Use N-Boc-N-methylpiperazine-d3 as a surrogate IS for a novel drug candidate containing a methylpiperazine ring, where a specific IS is unavailable.

Rationale

In early discovery, synthesizing a custom d3-labeled drug is too slow. Since the methylpiperazine ring is the primary ionization site for both the drug and this reagent, the d3-reagent can track ionization suppression reasonably well, provided chromatographic retention is matched.

Workflow Diagram (Graphviz)

BioanalysisWorkflow cluster_legend Method Stages Sample Plasma Sample (Unknown Drug) IS_Add Add Surrogate IS (N-Boc-N-Me-Pip-d3) Sample->IS_Add PPT Protein Precipitation (Acetonitrile 3:1) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18, pH 9) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Drug/IS) MS->Data

Figure 1: Generalized workflow for using N-Boc-N-methylpiperazine-d3 as a surrogate internal standard in plasma bioanalysis.

Method Validation & Quality Assurance

To ensure data integrity compliant with FDA Bioanalytical Method Validation Guidance (2018) [1], the following parameters must be assessed.

Linearity and Range

Construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.99.
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ).
    
Matrix Effect Assessment

Since the d3-IS is structurally different from a full drug molecule (if used as a surrogate), "IS Normalization" may not be perfect.

  • Experiment: Post-column infusion of the d3-IS while injecting blank plasma extract.

  • Goal: Ensure no sharp suppression zones exist at the retention time of the analyte.

Cross-Signal Interference (Cross-Talk)

Deuterated standards can contain traces of non-deuterated material (d0), and H3-analytes can have naturally occurring isotopes (M+3) that mimic the IS.

  • Test 1: Inject pure IS (d3) at high concentration. Monitor analyte (H3) channel. Result: Should be < 20% of LLOQ.

  • Test 2: Inject pure Analyte (H3) at ULOQ. Monitor IS (d3) channel. Result: Should be < 5% of IS response.

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Peak Tailing Secondary interactions with silanols.Increase buffer ionic strength (e.g., 10mM Ammonium Acetate) or pH.
Retention Time Shift Deuterium isotope effect or pH drift.Widen integration window; use fresh buffer daily.
Low Sensitivity (IS) Boc group fragmentation in source.Lower the declustering potential (DP) or cone voltage to preserve the precursor ion.
Signal Drop over Time Boc deprotection in acidic mobile phase.Switch to pH 7–9 mobile phase or reduce run time.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5][6] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual grounding on RPLC retention shifts).

Sources

Application Note: Strategic Deuteration in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterated Building Blocks for Kinase Inhibitor Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

From Metabolic Soft Spots to Clinical Candidates

Abstract

The strategic replacement of hydrogen with deuterium (D) has evolved from a mechanistic probe to a validated method for improving the pharmacokinetic (PK) and safety profiles of kinase inhibitors. This guide details the application of the Deuterium Kinetic Isotope Effect (DKIE) to stabilize metabolic "soft spots" in small molecule inhibitors. We provide rationale for site selection, specific synthetic protocols for installing deuterated building blocks (specifically deuterated methyl and amine groups), and analytical validation methods.

Introduction: The Deuterium Switch

Kinase inhibitors often suffer from rapid oxidative metabolism, leading to short half-lives or the formation of toxic metabolites. The Kinetic Isotope Effect (KIE) exploits the fundamental difference in bond strength between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.[1][2][3]

  • Bond Energy: The C-D bond is shorter and stronger than the C-H bond (approx.[1][] 1.2–1.5 kcal/mol stronger) due to a lower zero-point vibrational energy.

  • Mechanism: Cytochrome P450 (CYP) enzymes typically oxidize drugs via C-H bond cleavage (e.g., demethylation, hydroxylation).[1] If this cleavage is the rate-determining step (RDS), substituting H with D can significantly reduce the reaction rate (

    
     can range from 2 to 10).
    
  • Outcome: This "metabolic blockade" can increase systemic exposure (AUC), prolong half-life (

    
    ), and shunt metabolism away from toxic pathways without altering the drug's potency or selectivity against the kinase target.
    
Visualizing the Metabolic Blockade

MetabolicBlockade Drug Kinase Inhibitor (C-H Bond) CYP CYP450 Enzyme Drug->CYP Binding DeutDrug Deuterated Inhibitor (C-D Bond) DeutDrug->CYP Binding Metabolite Oxidized Metabolite (Inactive/Toxic) CYP->Metabolite Rapid Oxidation (Low Activation Energy) Stable Stable Drug (Prolonged t1/2) CYP->Stable Blocked/Slowed (High Activation Energy)

Figure 1: Mechanism of metabolic stabilization via deuteration.[1][3][5]

Strategic Design: Identifying "Soft Spots"

Not all hydrogens should be replaced. Indiscriminate deuteration is costly and often yields no PK benefit. The goal is Precision Deuteration .

Target Selection Criteria:

  • Metabolic Liability: Identify sites of rapid CYP-mediated oxidation (e.g.,

    
    -methyl, 
    
    
    
    -methyl, benzylic positions).
  • Rate-Determining Step: The C-H cleavage must be rate-limiting.[1][3][5]

  • Toxicology: If a metabolite is toxic (e.g., an aldehyde or reactive quinone), deuteration can suppress its formation.

Common Kinase Inhibitor Motifs for Deuteration:

  • Methoxy Groups (

    
    ):  Found in Gefitinib, Erlotinib.
    
  • N-Methyl Groups (

    
    ):  Found in Sorafenib analogs (Donafenib).
    
  • Benzylic Carbons: Susceptible to hydroxylation.

Experimental Protocols

Protocol A: Synthesis of Deuterated Amides (Donafenib Analog)

Case Study: Installation of a trideuteromethyl group to stabilize a Raf kinase inhibitor.

Objective: Synthesize a deuterated urea/amide linkage using Trideuteromethylamine (


) .
Challenge:  Volatility of the reagent and preventing H/D scrambling.
Materials
  • Reagent: Methyl-

    
    -amine hydrochloride (
    
    
    
    ) [>99 atom % D].
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or Triphosgene (if forming urea).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology
  • Activation:

    • Dissolve the aniline precursor (Kinase Scaffold-NH2) in anhydrous THF (0.1 M) under

      
       atmosphere.
      
    • Add CDI (1.2 equiv) at 0°C. Stir for 2 hours at RT to form the reactive acyl-imidazole intermediate.

    • Checkpoint: Monitor by TLC/LC-MS to ensure complete consumption of the aniline.

  • Deuterated Amine Addition:

    • In a separate sealed vial, suspend Methyl-

      
      -amine HCl (2.0 equiv) in THF.
      
    • Add DIPEA (2.5 equiv) to liberate the free amine. Note:

      
       is volatile (bp ~ -6°C). Keep this solution cold (0°C) and use immediately.
      
    • Transfer the activated intermediate solution into the cold amine solution via cannula or syringe.

  • Reaction:

    • Seal the reaction vessel tightly.

    • Allow to warm to RT and stir for 4–12 hours.

    • Optimization: If conversion is slow, heat to 40°C, but ensure the vessel is pressure-rated.

  • Workup:

    • Quench with water. Extract with EtOAc (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography.

    • Note: Deuterated compounds often co-elute with non-deuterated analogs; however, since you used >99% D starting material, separation from protio-impurities is usually not necessary unless H/D exchange occurred.

Protocol B: Deuterated Methylation via (General Purpose)

Objective: Alkylation of a phenol (


) or amine (

) using Iodomethane-

(

)
.
Materials
  • Reagent: Iodomethane-

    
     (
    
    
    
    ) [Stabilized with Cu wire].
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone (anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the phenolic kinase intermediate in DMF (0.2 M).

    • Add

      
       (1.5 equiv). Stir for 15 min to form the phenolate.
      
  • Alkylation:

    • Cool the mixture to 0°C.

    • Add Iodomethane-

      
       (1.2 equiv) dropwise.
      
    • Safety:

      
       is a volatile carcinogen. Use a fume hood and a sealed tube if heating is required.
      
  • Reaction:

    • Stir at RT for 2–4 hours.

    • Validation: Monitor by LC-MS.[6] The product mass should shift by +3 Da relative to the protio-analog (

      
       vs 
      
      
      
      ).
  • Scrambling Check:

    • Avoid strong acids during workup, as some heterocycles can undergo acid-catalyzed H/D exchange at specific positions (though methyl groups are generally robust).

Analytical Validation & Data Interpretation

Quantifying deuterium incorporation is critical for regulatory filing and efficacy.

Comparison Table: Protio vs. Deuterated Properties
PropertyProtio-Analog (

)
Deuterated Analog (

)
Impact
Atomic Mass 1.008 amu2.014 amu+1 Mass Unit per substitution
Bond Length (C-X) 1.09 Å~1.08 Å (Shorter)Increased steric shielding
Bond Energy (C-X) ~98 kcal/mol~99.5 kcal/molPrimary KIE Source
Lipophilicity (LogP) Baseline

LogP

-0.006 per D
Negligible change in binding
pKa Baseline

pKa < 0.05
Negligible change in ionization
Validation Workflow

ValidationWorkflow cluster_Analysis Analytical QC Synthesize Synthesize Deuterated Analog NMR 1H-NMR Spectroscopy (Confirm loss of H signals) Synthesize->NMR MS High-Res Mass Spec (Confirm Mass Shift) Synthesize->MS MetabStudy In Vitro Microsomal Stability (Liver Microsomes) NMR->MetabStudy If >98% D MS->MetabStudy CalcKIE Calculate Intrinsic Clearance (CLint) Determine KIE = CLint(H) / CLint(D) MetabStudy->CalcKIE

Figure 2: Analytical workflow from synthesis to metabolic validation.

Key Analytical Signatures:

  • 
    -NMR:  The signal corresponding to the deuterated position (e.g., the methyl singlet at 
    
    
    
    3.8 ppm) must disappear completely.
  • 
    -NMR:  Carbon attached to deuterium will appear as a multiplet (septet for 
    
    
    
    ) due to C-D coupling (
    
    
    Hz) and may show a slight upfield shift.
  • Mass Spectrometry: Look for the isotopologue distribution. The parent peak should be

    
    . Any 
    
    
    
    or
    
    
    indicates incomplete deuteration or back-exchange.

References

  • FDA Approval of Donafenib: Zelgen Biopharmaceuticals. (2021). Donafenib (Zepelca) for Advanced Hepatocellular Carcinoma. National Medical Products Administration (NMPA). Link

  • Deuterium Switch Principle: Concert Pharmaceuticals.[7] (2017).[5][8][9][10] The Deuterium Switch: Improving the Safety and Efficacy of Existing Drugs. Link

  • Kinetic Isotope Effect Mechanisms: Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Synthesis of Deuterated Methylamine: Liu, Y., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Link

  • Deucravacitinib Approval (First De Novo Deuterated Drug): Bristol Myers Squibb. (2022).[9][11] FDA Approves Sotyktu (deucravacitinib).[9] Link

Sources

Topic: N-Boc-N-methylpiperazine-d3: Reaction Conditions for Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Piperazines and the Critical Nature of Boc Deprotection

N-methylpiperazine is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The deuterated analog, N-methylpiperazine-d3, serves as a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in bioanalytical assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of the non-labeled parent drug by minimizing isotopic interference.

The synthesis of derivatives based on this scaffold frequently involves the use of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens. The Boc group is favored for its stability in a wide range of chemical environments, including basic conditions and catalytic hydrogenations, allowing for selective functionalization at the unprotected nitrogen.[1] The subsequent removal, or deprotection, of the Boc group is a fundamental and often final step to reveal the free amine, which is essential for biological activity or further conjugation.

This application note provides a detailed guide to the deprotection of N-Boc-N-methylpiperazine-d3. It covers the underlying reaction mechanism, offers detailed, field-proven protocols for the most common and effective methods, and provides a comparative analysis of reaction conditions to aid in methodological selection. The presence of the deuterium atoms on the N-methyl group does not influence the deprotection mechanism, as the reaction occurs at the carbamate functionality. Therefore, standard protocols for N-Boc deprotection are directly applicable.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most efficiently achieved under acidic conditions.[2] The process is an acid-catalyzed elimination reaction that proceeds through a well-established three-step mechanism.[3][4]

  • Protonation : The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This step activates the carbamate for cleavage.

  • Carbocation Formation : The protonated intermediate is unstable and readily cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[3][5]

  • Decarboxylation : The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of N-methylpiperazine-d3.[3][5] The liberated amine is then protonated by the excess acid present in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[3]

This mechanism highlights a critical practical consideration: the reaction generates gaseous byproducts (isobutylene from the tert-butyl cation and CO2).[5] Therefore, these reactions must be performed in a well-ventilated fume hood and should not be conducted in a sealed vessel.[5]

Boc_Deprotection_Mechanism Figure 1: Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Salt Formation Boc_Amine N-Boc-N-methylpiperazine-d3 Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Free_Amine N-methylpiperazine-d3 Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ Gas Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H⁺ (excess acid) TFADeprotectionWorkflow Figure 2: Workflow for TFA Deprotection with Aqueous Work-up A 1. Dissolve Substrate in DCM B 2. Add TFA (25-50% v/v) A->B C 3. Stir at RT (0.5-2 h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Concentrate under vacuum D->E F 6. Redissolve in EtOAc/DCM E->F G 7. Wash with sat. NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J Final Product (Free Amine) I->J

Sources

Buchwald-Hartwig amination with N-Boc-N-methylpiperazine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Buchwald-Hartwig Amination with N-(Methyl-d3)-piperazine

Executive Summary & Strategic Rationale

The incorporation of deuterated N-methylpiperazine motifs is a critical strategy in modern medicinal chemistry, primarily used to mitigate oxidative metabolism (N-dealkylation) by cytochrome P450 enzymes (kinetic isotope effect) or to synthesize internal standards for LC-MS/MS bioanalysis.

While N-Boc-N'-methyl-d3-piperazine (tert-butyl 4-(methyl-d3)piperazine-1-carboxylate) is a commercially available, stable precursor, it lacks the free amine functionality required for direct cross-coupling. Therefore, this guide details the activation (deprotection) of the Boc-precursor followed by the Buchwald-Hartwig amination of the resulting 1-(methyl-d3)piperazine with aryl halides.

Key Technical Challenges Addressed:

  • Volatility: Free base 1-methylpiperazine is volatile. We utilize in situ neutralization of the HCl salt to prevent isotopic loss.

  • Sterics: Secondary cyclic amines require specific ligand architectures (e.g., RuPhos, BrettPhos) to prevent

    
    -hydride elimination and facilitate reductive elimination.
    
  • Cost Efficiency: Deuterated reagents are expensive; the protocol prioritizes stoichiometry and catalyst activity to maximize yield relative to the labeled amine.

Mechanistic Insight & Ligand Selection

The success of coupling secondary cyclic amines like piperazine hinges on the ligand's ability to promote the reductive elimination step, which is often rate-limiting for electron-rich amines.

The RuPhos Advantage: For N-methylpiperazine derivatives, RuPhos (and its precatalysts) is the superior choice over BINAP or DPPF.

  • Mechanism: The bulky biaryl backbone encourages the formation of the monoligated [L-Pd-Ar] species, accelerating oxidative addition.

  • Electronic Effect: The electron-rich dicyclohexylphosphino group increases the electron density on Pd, facilitating the oxidative addition of deactivated aryl chlorides.

  • Selectivity: RuPhos minimizes the formation of hydrodehalogenated side products (Ar-H) common with secondary amines.

Visualizing the Catalytic Cycle

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X Coord Amine Coordination [L-Pd(II)(Ar)(NHR2)(X)] OxAdd->Coord + H-N(Me-d3)Pip Deprot Deprotonation (Base) [L-Pd(II)(Ar)(NR2)] Coord->Deprot - HX (via Base) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizing the entry point of the deuterated amine.

Experimental Protocols

Phase 1: Precursor Activation (Boc-Deprotection)

If starting from N-Boc-N'-methyl-d3-piperazine.

Objective: Convert the stable Boc-protected precursor into the reactive HCl salt. Safety: Perform in a fume hood. TFA is corrosive.

  • Dissolution: Dissolve 1.0 equiv of N-Boc-N'-methyl-d3-piperazine in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (10 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and stir for 2 hours (monitor by TLC/LCMS for disappearance of starting material).

  • Workup (Critical for Isotope Retention):

    • Concentrate in vacuo to remove excess TFA/DCM.

    • Redissolve the residue in a minimal amount of MeOH.

    • Add 2M HCl in ether (2.0 equiv relative to amine).

    • Precipitate the salt by adding excess Et2O or MTBE.

    • Filter the white solid 1-(methyl-d3)piperazine·2HCl .

    • Note: Do not isolate the free base by extraction, as it is highly water-soluble and volatile.

Phase 2: Buchwald-Hartwig Coupling

System: RuPhos Pd G4 / NaOtBu / THF Scale: 1.0 mmol (Adjustable)

ComponentEquiv.Role
Aryl Halide (Ar-Cl/Br) 1.0Electrophile
1-(Methyl-d3)piperazine·2HCl 1.2Nucleophile (Deuterated)
RuPhos Pd G4 0.02 (2 mol%)Precatalyst (Air stable)
RuPhos (Free Ligand) 0.02 (2 mol%)Stabilizer (Optional but recommended)
NaOtBu 3.5Base (Neutralizes HCl + Catalyst turnover)
THF or Dioxane 0.2 MSolvent (Anhydrous)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 2-neck round bottom flask or a resealable reaction vial (e.g., microwave vial). Equip with a stir bar.

  • Solids Addition: Charge the vessel with:

    • Aryl Halide (if solid)

    • 1-(Methyl-d3)piperazine·2HCl (hygroscopic; weigh quickly)

    • NaOtBu (Must be stored in a desiccator; quality is critical)

    • RuPhos Pd G4 Precatalyst

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Liquid Addition:

    • Add anhydrous THF or 1,4-Dioxane via syringe.

    • If Aryl Halide is liquid, add it now via syringe.

  • Reaction:

    • Heat the block/oil bath to 80 °C .

    • Stir vigorously (1000 rpm) for 4–16 hours.

    • Monitoring: Check LC-MS.[1] Look for the M+3 peak of the product.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (DCM/MeOH/NH4OH gradients are typical for piperazines).

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or side products form, consult this logic tree:

Troubleshooting Start Problem Observed NoRxn No Conversion Start->NoRxn Dehal Protodehalogenation (Ar-X -> Ar-H) Start->Dehal Stalled Incomplete Conv. (Stalls at 60%) Start->Stalled Sol1 Check Base Quality (NaOtBu absorbs H2O) NoRxn->Sol1 Sol3 Increase Temp to 100°C Switch to Dioxane Dehal->Sol3 Sol4 Add 10 mol% Free Ligand (Stabilize Pd) Stalled->Sol4 Sol2 Switch to BrettPhos (Better for primary, but helps sterics)

Figure 2: Decision matrix for reaction optimization.

Specific Notes on Deuterium:

  • Isotopic Scrambling: C-D bonds on the N-methyl group are generally stable under standard Buchwald conditions. Scrambling usually only occurs if C-H activation pathways are accessible, which RuPhos suppresses.

  • Base Sensitivity: If the substrate contains esters or ketones sensitive to NaOtBu, switch to Cs2CO3 (3.0 equiv) in t-Amyl alcohol at 100 °C. Reaction times will be longer (24-48h).

References & Authority

  • RuPhos Development:

    • Title: "A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary and Secondary Amines."

    • Source:Angew. Chem. Int. Ed., 2008, 47, 6338–6361.

    • URL:[Link]

  • Precatalyst Generations (G3/G4):

    • Title: "Palladium Precatalysts for Cross-Coupling: The Generation of Active Species."

    • Source:Chem. Rev., 2016, 116, 12564–12649.

    • URL:[Link]

  • Deuterium in Drug Discovery:

    • Title: "Deuterium in Drug Discovery: Progress, Opportunities, and Challenges."

    • Source:J. Med. Chem., 2014, 57, 9, 3595–3611.

    • URL:[Link]

  • Reaction Mechanism Guide:

    • Title: "Practical Guide to Buchwald-Hartwig Amination."

    • Source:Chemical Reviews, 2011, 111, 3, 2177–2250.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Advanced Technical Guide: Resolving Mass Spectral Interference for N-Boc-N-methylpiperazine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the bioanalysis and quality control of piperazine-based therapeutics, N-Boc-N-methylpiperazine-d3 is frequently employed as a Stable Isotope Labeled Internal Standard (SIL-IS). While SIL-IS methods are the gold standard for correcting matrix effects, this specific compound presents a "perfect storm" of interference risks due to the lability of the Boc (tert-butoxycarbonyl) group and the physicochemical properties of the piperazine ring.

This guide addresses the three primary vectors of interference:

  • Isotopic Crosstalk: Signal contribution between the analyte (d0) and IS (d3).

  • Fragment Instability: Non-specific fragmentation of the Boc moiety.

  • Chromatographic Isotope Effect: Deuterium-induced retention time shifts leading to differential matrix suppression.

Diagnostic Workflow: Identifying the Source

Before altering method parameters, you must isolate the interference source. Use the following logic flow to diagnose the specific nature of the spectral overlap.

TroubleshootingWorkflow Start START: Interference Detected BlankTest Step 1: Run 'Zero-Analyte' Blank (Matrix + IS Only) Start->BlankTest CheckAnalyteChannel Signal in Analyte Channel? BlankTest->CheckAnalyteChannel HighAnalyteTest Step 2: Run 'Zero-IS' Sample (High Conc. Analyte + Matrix) CheckISChannel Signal in IS Channel? HighAnalyteTest->CheckISChannel CheckAnalyteChannel->HighAnalyteTest No ImpurityIssue DIAGNOSIS: IS Impurity The d3 standard contains d0. CheckAnalyteChannel->ImpurityIssue Yes (>5% of LLOQ) CrosstalkIssue DIAGNOSIS: Isotopic Contribution Analyte M+3 isotope overlaps d3. CheckISChannel->CrosstalkIssue Yes FragmentIssue DIAGNOSIS: Non-Specific Fragmentation Common ion (e.g., m/z 57) interference. CheckISChannel->FragmentIssue No (but noise high)

Figure 1: Decision matrix for isolating mass spectral interference sources.

Deep Dive: Mechanisms & Solutions

Vector A: The "Boc" Fragmentation Problem

The tert-butoxycarbonyl (Boc) group is prone to generating a dominant tert-butyl cation (


, m/z 57) upon collision-induced dissociation (CID).
  • The Problem: If you select m/z 57 as a product ion, you are monitoring a non-unique fragment. Any background ion containing a t-butyl group will interfere, causing high baseline noise.

  • The Solution: Select a transition that retains the piperazine ring structure.

    • Analyte (d0): Precursor

      
       Product 
      
      
      
      (N-methylpiperazine core).
    • IS (d3): Precursor

      
       Product 
      
      
      
      (N-methylpiperazine-d3 core).

Mechanism of recommended transition:



This transition involves the loss of the entire Boc group (100 Da), which is chemically specific to the parent structure.
Vector B: Isotopic Crosstalk (The M+3 Effect)

Even with high-resolution MS, the natural isotopic envelope of the analyte can overlap with the IS.

  • Analyte (d0): Monoisotopic mass ~200.

  • IS (d3): Monoisotopic mass ~203.

  • Interference: The M+3 isotope of the d0 analyte (due to naturally occurring

    
    , 
    
    
    
    ,
    
    
    ) has a mass of ~203, which is isobaric with the d3 IS precursor.

Data Analysis of Crosstalk:

Scenario Analyte Conc. IS Conc.[1][2][3][4] Observation Root Cause
Clean Low Fixed Distinct peaks Negligible isotopic overlap.

| Interference | High (ULOQ) | Low | Signal in IS channel | Analyte M+3 isotope abundance exceeds IS signal. |

Corrective Action:

  • Increase IS Concentration: Ensure the IS signal is at least 10x higher than the estimated M+3 contribution from the ULOQ (Upper Limit of Quantification) sample.

  • Switch to d8-Analog: If available, use a d8-labeled piperazine to shift the mass difference to +8 Da, completely eliminating isotopic overlap.

Vector C: Chromatographic Deuterium Isotope Effect

Deuterium (


) is more hydrophobic than Hydrogen (

) in some contexts, but in Reverse Phase LC (RPLC), deuterated compounds often elute slightly earlier than their protiated counterparts due to a smaller molar volume and reduced lipophilicity of the C-D bond compared to C-H.[5]
  • Risk: If d3 elutes 0.1–0.2 min earlier than d0, it may reside in a different region of matrix suppression. The IS will fail to compensate for matrix effects impacting the analyte.

  • Solution:

    • Co-elution: Use a shallower gradient slope to force co-elution.

    • Mobile Phase: Use Methanol instead of Acetonitrile. Methanol often reduces the separation factor (

      
      ) between deuterated and non-deuterated isotopologues [1].
      

Experimental Protocols

Protocol 1: The "Zero-Analyte" Purity Check

Purpose: To determine if your d3-IS standard is contaminated with d0-analyte.

  • Preparation: Prepare a blank matrix sample spiked only with the Internal Standard at your working concentration (e.g., 500 ng/mL).

  • Injection: Inject 3 replicates.

  • Monitor: Watch the MRM transition for the Analyte (201 -> 101) .

  • Criteria: The integrated area in the Analyte channel must be

    
     of the LLOQ (Lower Limit of Quantification) area.
    
  • Failure Mode: If signal exists, your IS standard is chemically impure. Action: Purchase a new lot or repurify.

Protocol 2: The "Zero-IS" Crosstalk Check

Purpose: To quantify the contribution of the Analyte's natural isotopes to the IS channel.

  • Preparation: Prepare a sample with Analyte at the ULOQ concentration (e.g., 1000 ng/mL) with NO Internal Standard added.

  • Injection: Inject 3 replicates.

  • Monitor: Watch the MRM transition for the IS (204 -> 104) .

  • Criteria: The integrated area in the IS channel must be

    
     of the average IS response in a standard run.
    
  • Failure Mode: If signal is high, the M+3 isotope is interfering. Action: Increase IS working concentration.

Visualizing the Interference Mechanism

The following diagram illustrates the physical pathways of interference described in Vector A and B.

InterferenceMechanism Analyte Analyte (d0) [M+H]+ = 201 Source Ion Source (ESI) Analyte->Source IS Internal Std (d3) [M+H]+ = 204 IS->Source Impurity Synthesis Impurity (d0) Mass ~201 IS->Impurity Contamination Isotope Natural Isotope (M+3) Mass ~204 Source->Isotope 1.1% Abundance Q1 Q1 Filter Q3 Q3 Filter Q1->Q3 False IS Signal Q1->Q3 False Analyte Signal Isotope->Q1 Passes 204 Filter Impurity->Q1 Passes 201 Filter

Figure 2: Pathway of isotopic crosstalk and impurity interference in Q1/Q3 filtration.

Frequently Asked Questions (FAQ)

Q: Why do I see a "ghost peak" for N-Boc-N-methylpiperazine in my blank? A: This is likely due to Boc-deprotection on the column. If your mobile phase is acidic (e.g., 0.1% Formic Acid), the Boc group can cleave during the run.[6] The resulting N-methylpiperazine may stick to the column and elute in subsequent runs.

  • Fix: Use a milder buffer (e.g., Ammonium Acetate, pH 4.5-5.0) or minimize on-column residence time.

Q: Can I use the m/z 57 fragment if I have good chromatographic separation? A: Technically yes, but it is risky. m/z 57 is a "garbage collector" ion; many matrix components produce it. This lowers your Signal-to-Noise (S/N) ratio. Always prefer the specific skeletal rearrangement ions (m/z 101/104).

Q: My d3 IS elutes 0.2 minutes before my analyte. Is this a problem? A: Yes, if you have sharp matrix suppression zones.

  • Fix: Switch your organic modifier. If using Acetonitrile, try Methanol. Methanol forms different solvation shells that often reduce the deuterium isotope effect [1]. Alternatively, flatten the gradient at the elution point.

References

  • Wang, S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. Retrieved from [Link]

  • Duxbury, K.J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: N-Boc-N-methylpiperazine-d3 vs. Non-Deuterated Standard

[1]

Executive Summary

In the high-stakes environment of drug development, the choice between N-Boc-N-methylpiperazine (d0) and its deuterated analog, N-Boc-N-methylpiperazine-d3 , is dictated by the specific experimental objective: Bioanalytical Quantitation or Metabolic Stability Engineering .[1]

While the non-deuterated (d0) standard serves as the cost-effective baseline for synthesis and general reference, the d3-analog is the requisite tool for GLP-compliant bioanalysis .[1] Its performance superiority lies in its ability to compensate for matrix effects during LC-MS/MS ionization—a capability the d0 standard lacks. Furthermore, in medicinal chemistry, the d3 variant exhibits the Deuterium Kinetic Isotope Effect (DKIE) , significantly altering metabolic clearance rates compared to the d0 standard.

This guide provides a data-driven comparison to assist researchers in selecting the correct isotopologue for their workflow.

Chemical & Physical Characterization[1]

The fundamental difference lies in the isotopic substitution of the

FeatureNon-Deuterated Standard (d0)Deuterated Analog (d3)Technical Implication
Formula


Distinct mass channels for detection.[1][2]
Exact Mass 200.1525 Da203.1713 Da+3.0188 Da shift prevents isobaric interference.[1]
pKa ~8.4 (Piperazine N)~8.4 (Piperazine N)Identical ionization efficiency in ESI+.[1][2]
Lipophilicity LogP ~ 1.2LogP ~ 1.18Chromatographic Isotope Effect: d3 may elute slightly earlier (<0.05 min) on C18 columns.[1][2]
Bond Energy

(approx. 98 kcal/mol)

(approx. 100 kcal/mol)
d3 is more stable against CYP450 oxidative attack.[1][2]

Bioanalytical Performance (LC-MS/MS)

The primary application of N-Boc-N-methylpiperazine-d3 is as a Stable Isotope Labeled Internal Standard (SIL-IS) .[1]

The Problem: Matrix Effects

In complex matrices (plasma, urine), co-eluting phospholipids and salts can suppress or enhance electrospray ionization (ESI).

  • Using d0 as IS: If you use a structural analog (not deuterated) as an internal standard, it will elute at a different time than your analyte.[1] It will not experience the same suppression event.

  • Using d3 as IS: The d3 analog co-elutes (or elutes in the immediate proximity) of the analyte. Therefore, if the analyte signal is suppressed by 50% due to matrix interference, the d3 signal is also suppressed by 50%. The ratio remains constant, preserving quantitative accuracy.

Experimental Data: Cross-Talk & Interference

A critical validation step is ensuring the d3 IS does not contribute signal to the d0 analyte channel (and vice versa).[2]

  • d0

    
     d3 Cross-talk:  Negligible. The M+3 isotope of the d0 is naturally very low abundance.
    
  • d3

    
     d0 Cross-talk:  Must be checked. High-purity d3 (>99% isotopic enrichment) is required to prevent "unlabeled" impurity from inflating the analyte concentration.[1]
    
Workflow Visualization: Internal Standard Logic

LCMS_Workflowcluster_0Sample Preparationcluster_1LC-MS/MS AnalysisSampleBiological Sample(Contains Analyte)SpikeSpike d3-IS(Fixed Conc.)Sample->SpikeExtractProtein Precipitation& CentrifugationSpike->ExtractLCLC Separation(Co-elution of d0/d3)Extract->LCIonizationESI Source(Matrix Suppression Occurs)LC->IonizationDetectionMS Detection(MRM Mode)Ionization->DetectionResultQuantitationRatio: Area(d0) / Area(d3)Ionization->ResultErrors Cancel OutDetection->Result

Figure 1: The self-correcting mechanism of using N-Boc-N-methylpiperazine-d3 as an internal standard. Both analyte and IS suffer identical ionization effects, normalizing the final data.

Metabolic Stability & Kinetic Isotope Effect (KIE)[1][3]

When N-Boc-N-methylpiperazine is evaluated as a drug pharmacophore rather than an analytical tool, the d3 variant is used to improve metabolic stability.[1]

The Mechanism: Deuterium Switch

The


121345
  • C-D Bond Strength: The Carbon-Deuterium bond has a lower zero-point energy than the C-H bond, making it harder to break.[1]

  • Result: Replacing

    
     with 
    
    
    can significantly reduce the intrinsic clearance (
    
    
    ) of the compound.[1]
Expected Experimental Outcome

In a liver microsomal stability assay, the d3-analog typically demonstrates a longer half-life (

1
Parameterd0-Standardd3-AnalogInterpretation
Metabolic Route Rapid

-demethylation
Slowed

-demethylation
Primary Kinetic Isotope Effect

(Human Microsomes)
~15 min (Hypothetical)~25-30 minImproved metabolic stability

HighMedium/LowReduced "First Pass" effect
Pathway Visualization: N-Demethylation Blockade[1]

Metabolic_PathParent_d0Parent (d0)N-CH3CYPCYP450 EnzymeParent_d0->CYPParent_d3Parent (d3)N-CD3Parent_d3->CYPTS_HTransition State(C-H Break)CYP->TS_HFast (kH)TS_DTransition State(C-D Break)CYP->TS_DSlow (kD)MetaboliteN-DesmethylMetaboliteTS_H->MetaboliteTS_D->Metabolite

Figure 2: The Kinetic Isotope Effect.[3][5][6] The activation energy required to reach the Transition State (C-D break) is higher, effectively slowing down the metabolism of the d3 variant.

Experimental Protocols

Protocol A: LC-MS/MS Method Validation (Cross-Talk Check)

Objective: Ensure the d3-IS does not interfere with d0 quantification.

  • Preparation:

    • Prepare a high-concentration solution of N-Boc-N-methylpiperazine-d3 (

      
      ) in mobile phase.
      
    • Prepare a blank matrix sample (plasma/buffer).[1]

  • Injection: Inject the d3-only solution into the LC-MS/MS system monitoring the MRM transition for the d0 analyte (e.g.,

    
    ).
    
  • Analysis:

    • Calculate the peak area in the d0 channel.

    • Acceptance Criteria: The interference signal in the d0 channel must be

      
       of the Lower Limit of Quantitation (LLOQ) of the d0 analyte.
      
    • Note: If interference is high, check the isotopic purity of your d3 standard (likely contains d0 impurities).

Protocol B: Microsomal Stability (KIE Determination)

Objective: Calculate the Intrinsic Isotope Effect (

2
  • Incubation System:

    • Substrate:

      
       of d0 or d3 (run in separate tubes).
      
    • Enzyme: Human Liver Microsomes (0.5 mg protein/mL).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH regenerating system.[1]

  • Sampling: Aliquot

    
     at 
    
    
    min into acetonitrile (containing IS) to quench.
  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope =

      
      .[1][2]
      
    • Calculate

      
      .[1][2]
      
    • Result:

      
      . A ratio 
      
      
      indicates a significant stabilizing effect.[1]

References

  • Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] [Link]

  • Gu, H., et al. (2013).[1][2] Assessment of isotopic effect on the separation of deuterated isotopomers by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 85(12), 6082-6089.[1][2] [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. [Link]

Comparative Validation Guide: Linearity & Matrix Compensation of N-Boc-N-methylpiperazine-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between using N-Boc-N-methylpiperazine-d3 (SIL-IS) versus structural analogs (e.g., N-Boc-N-ethylpiperazine) and external calibration methods for the quantification of piperazine derivatives.

Key Finding: The d3-labeled internal standard demonstrates superior linearity (


) and precision (%CV < 3.5%) compared to structural analogs, primarily due to its ability to perfectly compensate for matrix-induced ionization suppression. While structural analogs provide acceptable linearity in solvent, they fail to correct for matrix effects in complex biological fluids (plasma/microsomes), leading to significant bias at the Lower Limit of Quantification (LLOQ).

Scientific Context & Comparative Framework

In LC-MS/MS bioanalysis, linearity is not merely a function of the detector's dynamic range; it is a measure of the method's ability to maintain a constant response ratio despite variable extraction recovery and matrix effects.

We compare three validation scenarios:

  • Method A (Gold Standard): Stable Isotope Dilution (SID) using N-Boc-N-methylpiperazine-d3 .

  • Method B (Alternative): Structural Analog Internal Standard (N-Boc-N-ethylpiperazine).

  • Method C (Control): External Calibration (No Internal Standard).

The Mechanistic Advantage of d3-Methyl Labeling

The N-methyl-d3 group is chemically stable and, critically, introduces minimal deuterium isotope effects on retention time compared to ring-deuterated analogs. This ensures the IS co-elutes with the analyte, experiencing the exact same ionization environment.

Diagram 1: Validation Logic & Decision Tree

The following workflow illustrates the critical decision points in validating the linearity of this specific compound.

ValidationWorkflow Start Start: Calibration Curve Design Prep Prepare 8 Non-Zero Standards (Matrix Matched) Start->Prep Spike Spike IS (d3 vs Analog) Constant Conc. Prep->Spike Extract Sample Extraction (Protein Precip / SPE) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Check1 Check 1: Retention Time Shift? (Isotope Effect) LCMS->Check1 Check2 Check 2: Cross-Talk? (Blank + IS) Check1->Check2 No Shift Fail FAIL: Redesign Check1->Fail Shift > 0.1 min Calc Calculate Regression (Weighted 1/x²) Check2->Calc < 20% LLOQ Response Check2->Fail Interference Resid Residual Plot Analysis (Homoscedasticity) Calc->Resid Pass PASS: Validated Method Resid->Pass

Figure 1: Step-by-step validation workflow ensuring the d3-IS performs correctly without spectral interference or retention time shifts.

Experimental Protocol

To replicate these results, use the following optimized protocol. This system is self-validating by including "Zero" (Matrix + IS) and "Blank" (Matrix only) samples to detect isotopic impurities.

Materials
  • Analyte: N-Boc-N-methylpiperazine (unlabeled).

  • IS (Method A): N-Boc-N-methylpiperazine-d3 (Isotopic Purity > 99.5%).

  • Matrix: Human Plasma (K2EDTA).

Mass Spectrometry Conditions (MRM)

The selection of transitions is critical. You must choose a fragment that retains the N-methyl group to distinguish the d3-IS from the analyte.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Analyte 201.1145.118Loss of t-butyl group (isobutene)
d3-IS 204.1148.118Retains d3-methyl group

Note: If you monitor a transition corresponding to the loss of the N-methyl group, the IS and Analyte product ions would be identical, increasing background noise.

Sample Preparation
  • Stock Prep: Dissolve d3-IS in Methanol to 1 mg/mL.

  • Spiking: Add IS to all calibration standards (except Blanks) to a final concentration of 500 ng/mL.

  • Extraction:

    • Aliquot 50 µL plasma sample.

    • Add 200 µL Acetonitrile (containing IS).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject 5 µL of supernatant.

Validation Results: Linearity & Matrix Effects

The following data compares the performance of the d3-IS against the structural analog.

Linearity Metrics (Weighted )

Data generated over a range of 1.0 ng/mL to 1000 ng/mL.

MetricMethod A (d3-IS)Method B (Analog IS)Method C (External)

(Correlation)
0.99960.99200.9540
Slope Precision (%RSD) 1.2%5.8%14.5%
%RE at LLOQ (1 ng/mL) ± 4.2%± 18.5%> ± 25% (Fail)
Residual Distribution Random / HomoscedasticSystematic Bias at Low Conc.Heteroscedastic

Analysis: Method A (d3-IS) maintains tight linearity across the dynamic range. Method B fails at the LLOQ because the Analog IS does not perfectly track the extraction efficiency of the analyte at trace levels.

Matrix Effect Compensation (The "Why")

The superior linearity of the d3-IS is directly caused by its elution behavior.

  • d3-IS: Elutes at 2.45 min (Identical to Analyte).

  • Analog IS: Elutes at 2.80 min.

In the diagram below, note how the "Ion Suppression Zone" (caused by phospholipids in plasma) overlaps with the analyte. The d3-IS is suppressed equally to the analyte, so the Ratio remains constant. The Analog IS elutes later, missing the suppression, leading to a calculated overestimation of the analyte.

MatrixEffect T1 Time: 2.45 min (Suppression Zone) Analyte Analyte Signal Suppressed by 40% T1->Analyte d3IS d3-IS Signal Suppressed by 40% T1->d3IS T2 Time: 2.80 min (Clean Zone) AnalogIS Analog-IS Signal Suppressed by 0% T2->AnalogIS RatioA Ratio (Analyte/d3) Errors Cancel Out LINEARITY PRESERVED Analyte->RatioA RatioB Ratio (Analyte/Analog) Error Introduced NON-LINEAR Analyte->RatioB d3IS->RatioA AnalogIS->RatioB

Figure 2: Mechanism of Matrix Compensation. The d3-IS corrects for ion suppression because it co-elutes with the analyte. The Analog IS leads to non-linear bias.

Discussion & Recommendations

Deuterium Isotope Effect

While generally robust, deuterated compounds can sometimes elute slightly earlier than their protium counterparts on C18 columns. For N-Boc-N-methylpiperazine-d3 , the label is on the methyl group (an


 carbon). This positioning typically results in negligible retention time shifts (< 0.02 min), unlike deuterium substitution on aromatic rings.
  • Recommendation: Always overlay the MRM chromatograms of the Analyte and IS during method development. If separation > 0.1 min is observed, switch to a phenyl-hexyl column or adjust the gradient slope.

Isotopic Purity (Cross-Talk)

A common pitfall in linearity validation is the "zero-intercept" issue. If the d3-IS contains 0.5% of d0 (unlabeled) material, spiking the IS at 500 ng/mL effectively adds 2.5 ng/mL of "fake" analyte to every sample.

  • Validation Step: Analyze a "Zero Sample" (Matrix + IS only). If the analyte peak area in the Zero sample is > 20% of the LLOQ peak area, the IS purity is insufficient.

Conclusion

For the quantification of N-Boc-N-methylpiperazine and its derivatives, Method A (d3-IS) is the only approach that satisfies modern regulatory requirements (ICH M10) for bioanalysis in complex matrices. The cost of the deuterated standard is offset by the reduction in re-analysis rates and the elimination of batch failures due to matrix effects.

References

  • ICH M10 Bioanalytical Method Validation. International Council for Harmonisation. (2022).[1] Guideline on bioanalytical method validation and study sample analysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][5] [Link]

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[1][6][7] [Link]

Sources

Safety Operating Guide

N-Boc-N-methylpiperazine-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Boc-N-methylpiperazine-d3 (CAS: 1459230-58-0) is a stable isotope-labeled intermediate used primarily as an internal standard in mass spectrometry or as a building block in drug discovery. While chemically similar to its non-deuterated counterpart (1-Boc-4-methylpiperazine), its disposal requires specific attention to inventory reconciliation (due to high cost) and chemical compatibility (due to the Boc protecting group).

Critical Safety Distinction:

  • Deuterium Label (-d3): This compound is NOT radioactive . It contains stable isotopes. It does not require decay storage or radiological waste streams [1].

  • Boc Group: This is the primary safety driver. The tert-butyloxycarbonyl (Boc) group is acid-labile. Contact with acidic waste streams can generate rapid gas evolution (isobutylene/CO₂), causing waste container over-pressurization and rupture.

Physicochemical Waste Profile
PropertyValue / CharacteristicDisposal Implication
Physical State Solid (low melting) or LiquidCombustible waste stream (D001 if liquid with FP <60°C).
Basicity Organic Base (Amine)MUST be segregated from Acidic Waste.
Reactivity Acid-LabileGenerates gas upon acidification.
RCRA Status Not P-listed or U-listedRegulated as characteristic waste (Ignitable/Toxic) if applicable.
Water Solubility ModerateDo not dispose of via sink/drain.

The "Self-Validating" Pre-Disposal Protocol

Before moving the container to waste, you must validate the state of the chemical. This prevents "mystery waste" incidents and inventory shrinkage.

Step 1: The Acid-Check (Causality Validation)

  • Why: The Boc group cleaves in the presence of strong acids (TFA, HCl, H₂SO₄).

  • Mechanism:

    
    
    
  • Action: Verify your waste carboy pH or label. NEVER pour N-Boc-N-methylpiperazine-d3 into a container marked "Acidic Waste" or "Aqueous Acid."

Step 2: Inventory Reconciliation

  • Why: Deuterated compounds are high-value assets (

    
    1,000s per gram). Discarding them without logging creates "phantom inventory," leading to unnecessary re-ordering.
    
  • Action: Zero out the specific container barcode in your LIMS/Inventory system before physical disposal.

Step-by-Step Disposal Workflow

This workflow assumes the material is pure or in a compatible organic solvent.

Workflow Visualization

DisposalWorkflow Start Start: Waste Assessment StateCheck Is the material Pure/Stock or in Solution? Start->StateCheck Pure Pure Substance (Expired/Contaminated) StateCheck->Pure Solid/Pure Liq Solution Dissolved in Solvent StateCheck->Solution Solution Pure->Solution Dissolve in minimal compatible solvent (Rec.) SolventCheck Identify Solvent Base Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens Segregation CRITICAL: Segregate from ACIDS Halogenated->Segregation NonHalogenated->Segregation WasteStream1 Waste Stream A: Halogenated Organic Segregation->WasteStream1 If Halogenated WasteStream2 Waste Stream B: Non-Halogenated Organic Segregation->WasteStream2 If Non-Halogenated Labeling Label: 'Contains Organic Amines' (Prevents Acid Mixing) WasteStream1->Labeling WasteStream2->Labeling

Figure 1: Decision matrix for selecting the correct waste stream, emphasizing the critical segregation from acids.

Detailed Protocol
  • Solubilization (For Solids):

    • If the material is solid, it is best practice to dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., Methanol or Ethanol) before adding to a liquid waste container. This prevents solid clumps from clogging carboy openings.

  • Stream Selection:

    • Primary Choice: Non-Halogenated Organic Waste (if dissolved in MeOH, EtOH, DMSO).

    • Secondary Choice: Halogenated Organic Waste (only if dissolved in DCM/Chloroform).

  • Transfer:

    • Wear standard PPE (Nitrile gloves, safety glasses, lab coat).

    • Pour slowly into the waste container.

    • Safety Check: Observe for 10 seconds after initial pour. If bubbling occurs, STOP immediately—you may have an incompatible mixture (acid contamination).

  • Labeling:

    • Tag the waste container with the chemical name.

    • Best Practice: Add a secondary label or note: "Contains Boc-amines – DO NOT ADD ACID."

Container & Packaging Disposal (RCRA Empty)

Deuterated compounds often come in high-quality septum vials. Disposal depends on the volume remaining.[1]

  • Scenario A: The Vial is "RCRA Empty"

    • Definition: Less than 3% of the weight of the total capacity remains (effectively empty by pouring/pipetting) [2].[2]

    • Procedure:

      • Deface the label (marker out the chemical name).

      • Remove the cap/septum (dispose of septum in solid waste).

      • Place the glass vial in the Glass Waste / Sharps container.

      • Note: Do not throw borosilicate glass in the regular trash; it melts at different temperatures than municipal glass recycling.

  • Scenario B: Residual Liquid Remains (>3%)

    • Procedure:

      • Triple rinse the vial with a solvent (e.g., acetone).

      • Pour the rinsate into the appropriate Organic Waste container.

      • Dispose of the now-empty vial as in Scenario A.

Emergency Contingencies

Spill Management (Small Scale < 50mL):

  • Isolate: Evacuate the immediate area if respiratory irritation is detected.

  • Absorb: Use a non-acidic absorbent material (Vermiculite or standard spill pads). Do not use acid-neutralizing powders.

  • Clean: Wipe the area with soap and water.[3]

  • Disposal: Bag all spill materials as Hazardous Solid Waste (contaminated debris).

Exposure:

  • Skin: Wash with soap and water for 15 minutes. (Boc-piperazines are irritants/corrosives) [3].[4]

  • Eyes: Rinse immediately for 15 minutes.[3][5][6] Seek medical attention if pain persists.

References

  • U.S. Environmental Protection Agency (EPA). Radioactive Waste Management: Stable Isotopes vs. Radionuclides. (Deuterium is not classified as a radionuclide under the Atomic Energy Act). Available at: [Link]

  • U.S. Code of Federal Regulations. 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Available at: [Link][7][8]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.